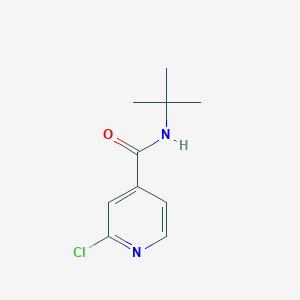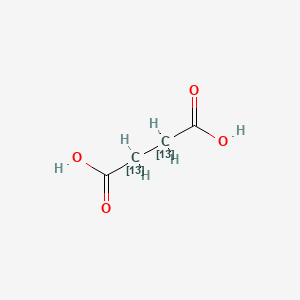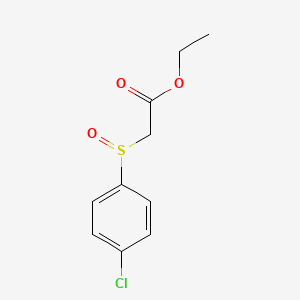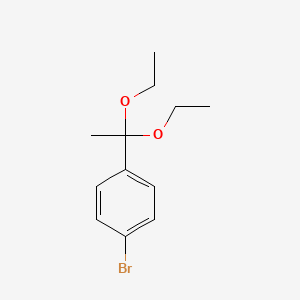
1-Bromo-4-(1,1-diethoxyethyl)benzene
Overview
Description
“1-Bromo-4-(1,1-diethoxyethyl)benzene” is a chemical compound with the molecular formula C12H17BrO2 . It is also known by other names such as “4-Bromoacetophenone diethyl acetal” and "4-bromoacetophenone diethylketal" .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(1,1-diethoxyethyl)benzene” consists of a benzene ring substituted with a bromine atom and a 1,1-diethoxyethyl group . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Synthesis and Chemical Transformations
Facilitating Synthesis of Isoindoles : Kuroda and Kobayashi (2015) developed a method for synthesizing 1-substituted 3-alkoxy-1H-isoindoles using 1-bromo-2-(dialkoxymethyl)benzenes like 1-bromo-4-(1,1-diethoxyethyl)benzene. This compound played a crucial role in generating phenyllithium compounds, which are integral to the synthesis process (Kuroda & Kobayashi, 2015).
Building Blocks for Molecular Electronics : Stuhr-Hansen et al. (2005) identified simple aryl bromides, including 1-bromo-4-(methoxymethyl)benzene, as valuable precursors for creating molecular wires essential in molecular electronics. Their study demonstrated efficient synthetic transformations of these compounds into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).
Role in Fluorescence Research : Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl) benzene, a derivative of 1-bromo-4-bromomethyl-benzene, demonstrating its potential in fluorescence studies. The compound showed significant fluorescence intensity differences between solution and solid states, indicating its applicability in advanced material sciences (Zuo-qi, 2015).
Halogenation Processes in Chemistry : Bovonsombat and Mcnelis (1993) explored the use of 1-bromo-2,5-pyrrolidinedione for ring halogenations of polyalkylbenzenes, including derivatives of 1-bromo-4-(1,1-diethoxyethyl)benzene. This research is fundamental to understanding and improving halogenation techniques in organic chemistry (Bovonsombat & Mcnelis, 1993).
Synthesis of Biologically Active Compounds : Akbaba et al. (2010) synthesized a natural product starting from derivatives of 1-bromo-4-bromomethyl-benzene. This showcases the role of such compounds in creating biologically active molecules, potentially useful in various scientific fields (Akbaba et al., 2010).
properties
IUPAC Name |
1-bromo-4-(1,1-diethoxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-4-14-12(3,15-5-2)10-6-8-11(13)9-7-10/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGZPBKZYURLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C1=CC=C(C=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571462 | |
| Record name | 1-Bromo-4-(1,1-diethoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1,1-diethoxyethyl)benzene | |
CAS RN |
61390-40-7 | |
| Record name | 1-Bromo-4-(1,1-diethoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



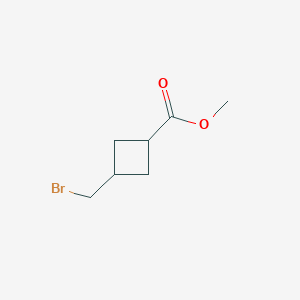
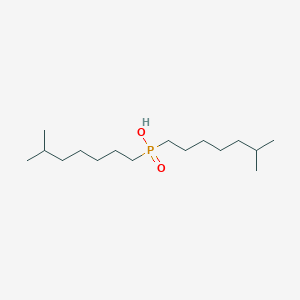
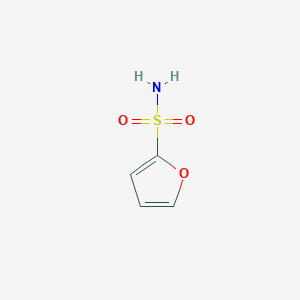
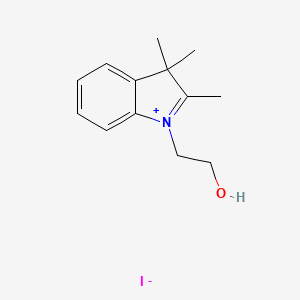


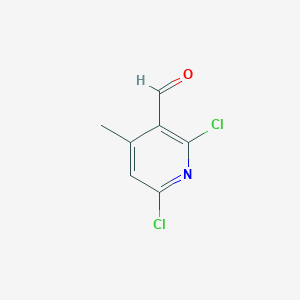

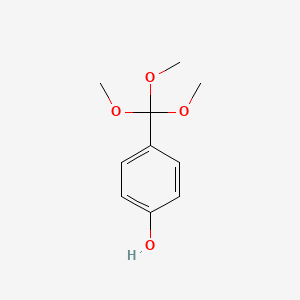
![(2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1601775.png)
